16-phenoxy tetranor Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, characterized by the presence of a phenoxy group and several structural modifications that enhance its biological activity. This compound is primarily used in pharmacological research due to its potent effects on various physiological processes, particularly in the gastrointestinal system and reproductive health.
16-phenoxy tetranor Prostaglandin E2 is commercially available from suppliers such as Cayman Chemical and Nordic Biosite. It is typically provided in a pure form (≥98%) and is stored at -20°C to maintain stability . The compound's CAS number is 54382-74-0, which aids in its identification and procurement in chemical databases.
This compound falls under the category of biochemicals, specifically prostaglandin analogs. Prostaglandins are lipid compounds derived from arachidonic acid, known for their role in mediating various physiological functions, including inflammation, blood flow, and the modulation of gastric acid secretion.
The synthesis of 16-phenoxy tetranor Prostaglandin E2 involves several key steps:
The synthesis can be performed using standard organic chemistry techniques, including:
The molecular formula of 16-phenoxy tetranor Prostaglandin E2 is . Its structure includes a cyclopentane ring typical of prostaglandins, with modifications that provide unique biological properties. The presence of the phenoxy group enhances its interaction with specific receptors.
16-phenoxy tetranor Prostaglandin E2 participates in various chemical reactions typical of prostaglandins:
Studies have shown that this compound exhibits enhanced anti-secretory activity compared to native Prostaglandin E2 in isolated gastric preparations, indicating its potential for therapeutic applications .
The mechanism of action for 16-phenoxy tetranor Prostaglandin E2 involves:
Experimental data indicate that higher concentrations of this compound significantly inhibit histamine-stimulated acid secretion in isolated stomach models, underscoring its efficacy as a protective agent against gastric injury .
Relevant analyses indicate that this compound maintains structural integrity during storage and handling, crucial for experimental reproducibility .
16-phenoxy tetranor Prostaglandin E2 has several significant applications in scientific research:
This compound's unique properties make it a valuable tool in both basic research and potential clinical applications targeting gastrointestinal disorders .
The development of tetranor-prostaglandin derivatives originated in the 1970s with the goal of overcoming the rapid metabolic inactivation of natural prostaglandins. Researchers systematically shortened the ω-chain (carboxyl side chain) to inhibit β-oxidation—the primary degradation pathway for endogenous prostaglandins. This yielded "tetranor" (missing four carbons) structures with extended half-lives in vivo. The seminal breakthrough came with N-methanesulfonyl 16-phenoxy-ω-tetranor PGE₂ (sulprostone), which demonstrated enhanced tissue selectivity and potency in reproductive physiology models. Studies confirmed this analog was 10-30 times more potent than native PGE₂ in preclinical models relevant to human antifertility effects, while showing reduced side-effect profiles in non-target tissues [2] [5].
Table 1: Evolution of Key Prostaglandin E₂ Analogs
| Compound | Structural Modification | Primary Pharmacological Advancement |
|---|---|---|
| Natural PGE₂ | Native structure | Baseline biological activity; rapid inactivation |
| Tetranor-PGE₂ | ω-chain shortened by 4 carbons | Enhanced metabolic stability |
| Sulprostone | 16-Phenoxy + methylsulfonylamide group | 10-30x increased potency in uterine tissue [2] |
| 16-Phenoxy tetranor PGE₂ | Hydrolyzed metabolite of sulprostone | Bioactive free acid form; retains receptor affinity |
The hydrolysis of sulprostone’s methylsulfonylamide bond in vivo generates 16-phenoxy tetranor PGE₂ as a minor but pharmacologically active metabolite. This free acid form retains high receptor binding capacity, confirming that the 16-phenoxy modification itself—rather than the prodrug group—confers the biological activity [3] [9].
The 16-position in prostaglandins resides on the ω-chain near the cyclopentane ring, a region critically involved in receptor docking. Substitution with a phenoxy group (C₆H₅O–) serves dual purposes:
Table 2: Impact of 16-Substituents on Receptor Binding Affinity
| 16-Substituent | EP3 Affinity (Kᵢ/EC₅₀ nM) | EP2 Affinity (Kᵢ nM) | Key Pharmacological Effect |
|---|---|---|---|
| None (PGE₂) | 4.9 – 55 [8] | 4.9 – 55 [8] | Broad activity |
| 16-Phenoxy (tetranor PGE₂) | 0.89 [9] | >10,000 [8] | Selective EP3/FP agonism |
| 16,16-Dimethyl | 17 [8] | 150 [8] | Moderate EP3 selectivity |
| 17-Phenyl-ω-trinor | >10,000 [8] | >10,000 [8] | Low activity |
The 16-phenoxy modification thus shifts receptor engagement toward pathways mediating smooth muscle contraction (EP3/Gᵢ-coupled) and inflammatory responses (FP/Gq-coupled). This explains its potent uterotonic effects and utility in obstetric applications [2] [7]. Chemically, the modification requires precise stereocontrol; the active form possesses a trans configuration at the 16-17 bond and (R)-chirality at the 15-hydroxy group to maintain optimal receptor fit [6] [9].
16-Phenoxy tetranor PGE₂ occupies a distinct niche within prostanoid classification systems, defined by three intersecting axes:
Table 3: Classification of 16-Phenoxy Tetranor PGE₂ in Prostanoid Systems
| Classification Criterion | Category | Distinguishing Features |
|---|---|---|
| Carbon Chain Length | Tetranor-prostaglandin | ω-chain truncated at C16 (lacks C17-C20) |
| Functional Groups | 16-Aryloxy derivative | Phenoxy group at C16 in α-orientation |
| Receptor Specificity | EP3/FP selective agonist | Binds EP3 (EC₅₀ 0.89 nM) > FP (EC₅₀ 16 nM) [9] |
| Biosynthetic Origin | Sulprostone metabolite | Formed via hydrolysis of methylsulfonylamide bond [3] |
This compound’s classification underscores the medicinal chemistry principle that minor structural changes—particularly at C16—can radically alter receptor engagement profiles. Its designation as a "free acid" metabolite differentiates it from prodrug esters (e.g., latanoprost) and amide-based analogs (e.g., bimatoprost), highlighting its direct biological activity [3] [6] [9].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0